molecular formula C17H14O6 B14336076 {2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid CAS No. 103031-10-3

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid

Cat. No.: B14336076
CAS No.: 103031-10-3
M. Wt: 314.29 g/mol
InChI Key: GZHZPXPZZLNGMM-UHFFFAOYSA-N
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Description

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid is an organic compound with a complex structure that includes both methoxy and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoyl chloride with phenoxyacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • Phenoxyacetic acid
  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid

Uniqueness

{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid is unique due to its combination of methoxy and phenoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

103031-10-3

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

2-[2-[2-(2-methoxyphenyl)-2-oxoacetyl]phenoxy]acetic acid

InChI

InChI=1S/C17H14O6/c1-22-13-8-4-2-6-11(13)16(20)17(21)12-7-3-5-9-14(12)23-10-15(18)19/h2-9H,10H2,1H3,(H,18,19)

InChI Key

GZHZPXPZZLNGMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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